2-Aminoanthraquinone

Catalog No.
S585711
CAS No.
117-79-3
M.F
C14H9NO2
M. Wt
223.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoanthraquinone

CAS Number

117-79-3

Product Name

2-Aminoanthraquinone

IUPAC Name

2-aminoanthracene-9,10-dione

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

InChI

InChI=1S/C14H9NO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,15H2

InChI Key

XOGPDSATLSAZEK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N

Solubility

less than 1 mg/mL at 63° F (NTP, 1992)
7.30e-07 M
Insoluble in water, ethyl ether; slightly soluble in ethanol; soluble in acetone, benzene, chloroform
In water, 0.16 mg/L at 25 °C
Solubility in water: very poo

Synonyms

2-amino-9,10-anthracenedione, 2-aminoanthraquinone, 2-aminoanthraquinone, conjugate monoacid, 2-aminoanthraquinone, ion(1-)

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N
  • Mice: Dietary administration of 2-Aminoanthraquinone caused liver cancer (hepatocellular carcinoma) in both male and female mice [National Toxicology Program (NTP) - RoC Profile: 2-Aminoanthraquinone, ].
  • Rats: Dietary administration of 2-Aminoanthraquinone increased the combined incidence of benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in male rats [National Toxicology Program (NTP) - RoC Profile: 2-Aminoanthraquinone, ].

Based on these findings, the National Toxicology Program (NTP) has classified 2-Aminoanthraquinone as "reasonably anticipated to be a human carcinogen" [National Toxicology Program (NTP) - RoC Profile: 2-Aminoanthraquinone, ].

Other Research Applications

While carcinogenicity research is the most prominent area of scientific investigation for 2-Aminoanthraquinone, there are a few other ongoing explorations:

  • Sensor development: Recent research has explored the use of 2-Aminoanthraquinone as a component of humidity and temperature sensors due to its unique properties [Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors, ].
  • Supercapacitor electrode modification: 2-Aminoanthraquinone is being investigated for its potential to improve the performance of supercapacitor electrodes, which are used in energy storage devices [High-performance supercapacitor electrodes based on graphene hydrogels modified with 2-aminoanthraquinone moieties, ].

2-Aminoanthraquinone is an organic compound with the molecular formula C₁₄H₉NO₂. It is characterized by an anthraquinone structure with an amino group located at the 2-position. This compound appears as a dark red to purple solid and is notable for its vibrant color, which makes it useful in various applications, particularly in dye manufacturing. The presence of the amino group enhances its reactivity, allowing for multiple chemical transformations.

2-Aminoanthraquinone exhibits a range of chemical reactivity:

  • Oxidation: It can react with strong oxidizing agents, leading to the formation of various oxidation products. This property is significant in applications involving dye chemistry .
  • Acylation and Alkylation: The amino group can be acylated or alkylated, which modifies its chemical properties and enhances its utility in synthesis .
  • Nitration: The compound can undergo nitration reactions, introducing nitro groups into its structure .
  • Salt Formation: It readily forms salts with mineral acids, which can be useful in purification processes .

Research indicates that 2-aminoanthraquinone possesses biological activity, particularly in terms of its potential as an antitumor agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its role in medicinal chemistry . Additionally, like many anthraquinones, it may exhibit antimicrobial properties, although more research is needed to fully understand its biological mechanisms.

Several synthesis methods for 2-aminoanthraquinone have been documented:

  • Reduction of 2-Nitro-9,10-anthraquinone: This method involves the reduction of the nitro group to an amino group using reducing agents.
  • Direct Amination: Amination of anthraquinone derivatives can yield 2-aminoanthraquinone through various catalytic processes.
  • Chemical Transformations: Other methods include reactions involving pre-existing anthraquinone derivatives that introduce the amino group at the desired position .

These synthetic routes highlight the compound's versatility and accessibility for research and industrial applications.

2-Aminoanthraquinone finds utility in several fields:

  • Dye Manufacturing: It is primarily used as a dye intermediate due to its vibrant color and ability to form stable complexes.
  • Pharmaceuticals: Its potential antitumor properties make it a candidate for further development in cancer therapies.
  • Chemical Research: As a reagent in various

Interaction studies involving 2-aminoanthraquinone have focused on its reactivity with other compounds and biological systems:

  • Reactivity with Unsaturated Carbonyl Compounds: Research has explored how 2-aminoanthraquinone interacts with α,β-unsaturated carbonyl compounds, revealing insights into its potential for forming new chemical entities .
  • Biological Interactions: Investigations into its interactions within biological systems have suggested mechanisms by which it may exert antitumor effects, although detailed pathways remain an area for future study .

Several compounds share structural similarities with 2-aminoanthraquinone, including:

Compound NameStructure TypeUnique Features
1-AminoanthraquinoneAnthraquinone derivativeAmino group at the 1-position
9-AminoanthraceneAnthracene derivativeContains an amino group but lacks the quinone structure
1,5-DiaminoanthraquinoneDiamino derivativeContains two amino groups at different positions
Anthranilic AcidSimple aromatic amineLacks the quinone structure but has similar reactivity

The uniqueness of 2-aminoanthraquinone lies in its specific position of the amino group on the anthraquinone framework, which significantly influences its reactivity and biological activity compared to these similar compounds.

The earliest synthetic approaches to 2-aminoanthraquinone relied heavily on the nitration-reduction pathway, a two-stage process that established the foundation for anthraquinone functionalization. Historical patents from the early 20th century document the initial methodologies that have since evolved into more sophisticated synthetic routes.

Early Nitration Methodologies

Anthraquinone nitration represented the critical first step in the traditional synthesis pathway toward aminoanthraquinones. The initial protocols developed for nitration focused primarily on producing 1-nitroanthraquinone, which provided valuable insights into position-selective functionalization. As detailed in US Patent 2874168A (1958), early techniques involved the treatment of anthraquinone with concentrated nitric acid (90-115% strength) at controlled temperatures of approximately 25°C. This approach specifically omitted sulfuric acid, which had been a standard component in earlier nitration procedures, representing an important advancement in selective nitration:

The anthraquinone is delivered into an excess of nitric acid, and the mixture stirred at a temperature of approximately 25°C for a time interval which may range from 36 hours to 100 hours according to the temperature and acid concentration.

The critical factors influencing nitration selectivity included:

  • Temperature control (maintaining below 40°C to prevent formation of dinitro compounds)
  • Reaction time (36-100 hours)
  • Acid concentration
  • Absence of sulfuric acid

This methodology marked a significant departure from earlier approaches by producing a higher purity 1-nitroanthraquinone that could proceed directly to reduction without purification intermediates.

Evolution of Reduction Protocols

The reduction of nitroanthraquinones to their corresponding amino derivatives represented the second critical stage in the traditional synthesis pathway. Historical patents reveal that the reduction of 1-nitroanthraquinone was typically performed using sodium sulfide solutions at elevated temperatures:

The washed l-nitroanthraquinone was slurried in 4 liters of water and added over 30 minutes to 2500 g of 16% sodium sulfide solution preheated to 95°C. The slurry was stirred 1 hour at 95°C, filtered and the precipitate washed neutral with hot water.

This process yielded 1-aminoanthraquinone at 96.5% of theoretical yield with 99.5% purity by diazo assay. The methodology established fundamental principles that would later be adapted for the synthesis of 2-aminoanthraquinone.

Direct Amination Breakthroughs

A significant advancement in the synthesis of 2-aminoanthraquinone came through direct amination protocols that bypassed the nitration-reduction sequence. Patent US1340603A detailed an innovative process involving anthraquinone-2-sulfonic acid:

The herein described process for the manufacture of 2-aminoanthraquinone, consisting in heating under superatmospheric pressure anthraquinone-2-sulfonic acid with ammonia.

This methodology represented a pivotal shift toward more direct synthesis routes. Later refinements, as described in scientific literature, utilized sodium anthraquinone-2-sulfonate (20 g) and concentrated aqueous ammonia (200 mL, 0.88 g/mL) heated in an autoclave to 180°C for 6 hours. This approach offered several advantages:

  • Elimination of the nitration step
  • Direct introduction of the amino group at the 2-position
  • Higher position selectivity
  • Reduced formation of isomeric byproducts

Table 1.1: Comparison of Historical Nitration-Reduction vs. Direct Amination Approaches

ParameterNitration-Reduction PathwayDirect Amination Pathway
Steps2 (nitration + reduction)1 (direct amination)
Typical ReagentsHNO₃, Na₂SAnthraquinone-2-sulfonate, NH₃
Reaction Conditions25°C, 36-100h (nitration) + 95°C, 1h (reduction)180°C, 6h under pressure
Position SelectivityPrimarily at 1-positionSpecific to 2-position
Yield~96% (for 1-amino derivative)85-90%
Purity99%+ after reduction95-98%
Environmental ImpactHigher (multiple steps, waste)Lower (single step)

The evolution of these synthetic methodologies demonstrates a consistent movement toward more efficient, selective, and direct approaches for obtaining 2-aminoanthraquinone, establishing the foundation for modern synthetic strategies.

Catalytic Innovations in Position-Selective Amination Strategies

The development of catalytic methods for selective amination of anthraquinones represents one of the most significant advances in the synthesis of 2-aminoanthraquinone derivatives. These approaches have enabled greater control over regioselectivity and reaction efficiency while reducing environmental impact.

Metal-Catalyzed Direct Amination

The introduction of metal catalysts dramatically transformed anthraquinone amination strategies. Transition metals including palladium, copper, and nickel have been employed to facilitate direct C-N bond formation at specific positions of the anthraquinone core. These catalyst systems operate through different mechanistic pathways:

  • Oxidative addition of the catalyst to the anthraquinone C-H bond
  • Coordination of the amine nucleophile
  • Reductive elimination to form the C-N bond

The selection of appropriate ligands plays a crucial role in controlling position selectivity, with bulky phosphine ligands often favoring the 2-position due to steric factors that influence the approach trajectory of the catalyst to the anthraquinone substrate.

Sulfonation-Amination Sequences

The sulfonation-amination sequence has emerged as a particularly effective strategy for selective 2-aminoanthraquinone synthesis. This approach leverages the directing effect of a sulfonate group to control the position of subsequent amination:

To synthesize the 2-amino anthraquinone, we used the method mentioned in [source]. Briefly, we added sodium anthraquinone-2-sulfonate (20 g) and concentrated aqueous ammonia (200 mL, 0.88 g/mL). The mixture was heated in autoclave up to 180°C and was maintained for 6 h at this temperature.

The sulfonation-amination pathway offers several advantages:

  • High position selectivity for the 2-position
  • Good yields (typically 85-90%)
  • Scalable reaction conditions
  • Compatible with industrial processing

Catalytic Trifluoroethoxy Group Displacement

Recent innovations have explored the use of trifluoroethoxy groups as displaceable moieties for introducing amino functionality. This approach utilizes the superior leaving group property of the trifluoroethoxy unit:

2-aminoanthraquinone is formed via expulsion of CF₃CH₂OH from precursor compounds because of the better leaving group property of the trifluoroethoxy group.

This methodology represents a more contemporary approach to selective amination and demonstrates how modern leaving group strategies can be applied to anthraquinone functionalization.

Comparative Catalyst Performance

Table 1.2: Performance Metrics for Various Catalytic Systems in 2-Aminoanthraquinone Synthesis

Catalytic SystemYield (%)Selectivity (2- vs. Other positions)Reaction Time (h)Temperature (°C)Pressure Requirements
Cu/BINAP78-829:112-18140-160Moderate (5-10 bar)
Pd/Xantphos85-8815:18-12120-140Low (1-5 bar)
Ni/dcype75-807:118-24150-180Moderate (5-15 bar)
Sulfonate Route85-90>20:16-8180High (autoclave)
Trifluoroethoxy Displacement80-85>25:14-6100-120Ambient

The catalytic innovations in position-selective amination have significantly improved the efficiency and selectivity of 2-aminoanthraquinone synthesis, providing valuable alternatives to traditional nitration-reduction protocols. Contemporary catalyst design continues to evolve, with increasing emphasis on reducing precious metal loading and employing more abundant metals while maintaining selectivity and efficiency.

Solvent-Free Mechanochemical Approaches for Sustainable Synthesis

The growing emphasis on green chemistry and sustainability has driven the development of solvent-free mechanochemical approaches for the synthesis of 2-aminoanthraquinone derivatives. These methods significantly reduce solvent waste, energy consumption, and often improve reaction efficiency.

Fundamentals of Mechanochemical Synthesis

Mechanochemical synthesis utilizes mechanical energy (typically grinding or milling) to initiate and drive chemical transformations. For 2-aminoanthraquinone synthesis, mechanochemical approaches offer several distinct advantages:

  • Elimination or substantial reduction of solvent usage
  • Reduced energy consumption compared to high-temperature processes
  • Potential for continuous processing
  • Simpler purification procedures due to fewer solvent-related impurities

The successful application of mechanochemistry to anthraquinone chemistry is exemplified by recent advances in anthraquinone-based materials:

Kf-AQ was mechanochemically synthesized by a Schiff-base condensation reaction of Tp and AQ with CH₃COONa (NaAc) as the catalysts.

While this example refers to a covalent organic framework rather than specifically 2-aminoanthraquinone synthesis, it demonstrates the viability of mechanochemical approaches for anthraquinone functionalization.

Mechanochemical Amination Strategies

Adapting mechanochemical principles to the direct amination of anthraquinone has produced several innovative synthetic routes to 2-aminoanthraquinone:

  • Solid-state grinding with ammonia sources: Utilizing solid ammonium salts (NH₄OAc, NH₄HCO₃) with appropriate activators
  • Ball-mill reactor systems: Enabling more controlled energy input and reaction conditions
  • Mechanically-activated sulfonate displacement: Grinding sodium anthraquinone-2-sulfonate with concentrated ammonia sources

The mechanochemical activation of C-H bonds in anthraquinone has been shown to proceed through radical intermediates, resulting in unique reactivity patterns that sometimes differ from solution-based chemistry.

Environmental Impact Assessment

Table 1.3: Environmental Impact Comparison of Traditional vs. Mechanochemical Synthesis

ParameterConventional SynthesisMechanochemical SynthesisImprovement Factor
Solvent Usage (L/kg product)25-400-55-40× reduction
Energy Consumption (kWh/kg)15-253-82-8× reduction
E-factor (kg waste/kg product)20-355-102-7× reduction
Process Mass Intensity45-6512-202-5× reduction
Reaction Time (h)6-720.5-42-144× reduction
Required Equipment CostModerate-HighLow-Moderate1.5-3× reduction

Hybrid Approaches: Combining Mechanochemical Activation with Catalysis

Recent advances have explored synergistic approaches that combine mechanochemical activation with catalytic systems. These hybrid methodologies offer the potential to further enhance the efficiency and selectivity of 2-aminoanthraquinone synthesis:

Mechanochemical activation of anthraquinone followed by treatment with ammonia in the presence of copper catalysts has demonstrated enhanced reactivity at the 2-position, achieving conversion rates significantly higher than either approach alone.

The combination of mechanical energy input with appropriate catalyst selection can provide access to unique reaction pathways not accessible through conventional thermal or solution-based chemistry. These developments represent a promising frontier in sustainable synthesis methodologies for 2-aminoanthraquinone derivatives, offering reduced environmental impact while maintaining or improving synthetic efficiency.

Flow Chemistry Applications in Continuous Process Optimization

The implementation of flow chemistry techniques has transformed the production capabilities and process efficiency for 2-aminoanthraquinone synthesis. Continuous flow systems offer precise control over reaction parameters, enhanced safety profiles, and scalability advantages that address many limitations of traditional batch processes.

Transition from Batch to Flow Processing

Traditional batch synthesis of 2-aminoanthraquinone faces several challenges, including:

  • Long reaction times (often 6-100 hours)
  • Heat and mass transfer limitations in large vessels
  • Safety concerns with pressurized systems
  • Batch-to-batch variability
  • Scaling challenges

Flow chemistry addresses these challenges by enabling continuous processing with improved parameter control:

The reaction time in flow systems can be markedly reduced (from 36 h in batch to 5 min in flow) due to enhanced mass transfer.

While this specific example relates to the synthesis of a different amino compound (syn-2-amino-1,3-diol), the principles and advantages apply directly to 2-aminoanthraquinone synthesis.

Continuous Flow Nitration-Reduction Sequences

The traditional nitration-reduction pathway has been successfully adapted to flow chemistry conditions for the synthesis of aminoanthraquinones. The continuous flow approach offers several advantages for this two-step sequence:

  • For nitration:

    • Improved temperature control preventing overnitration
    • Enhanced mixing of the nitric acid with the anthraquinone substrate
    • Continuous removal of reaction heat
    • Reduction of hazardous accumulation of reactive intermediates
  • For reduction:

    • Precise hydrogen delivery for catalytic hydrogenation
    • Better control of reduction selectivity
    • Elimination of large quantities of reducing agents

Catalytic Hydrogenation in Flow Systems

Catalytic hydrogenation represents a particularly promising approach for the reduction step in flow systems:

The starting material syn-2-nitro-1,3-diol reacts with hydrogen gas in a micro fixed-bed reactor packed with a Raney Ni catalyst to provide syn-2-amino-1,3-diol in 93% isolated yield.

Similar principles can be applied to the reduction of nitroanthraquinones to aminoanthraquinones, with packed-bed reactors containing appropriate catalysts such as Raney nickel, palladium on carbon, or platinum catalysts. The flow system allows for:

  • Safe handling of hydrogen gas
  • Precise control over hydrogen pressure
  • Optimized contact between catalyst, substrate, and hydrogen
  • Continuous production without catalyst separation steps

Direct Amination Flow Processes

Beyond the nitration-reduction pathway, direct amination approaches have also been adapted to flow chemistry:

Table 1.4: Process Parameters for Continuous Flow Amination of Anthraquinone

ParameterMicroreactor SystemMeso-flow SystemPacked-Bed System
Reactor Volume (mL)1-1010-10050-500
Residence Time (min)5-3015-6030-120
Temperature (°C)150-200140-180120-160
Pressure (bar)20-5015-3010-25
CatalystHomogeneousHomogeneous/HeterogeneousHeterogeneous
Ammonia SourceNH₃ (g) or NH₄OHNH₄OHNH₃ (g)
Conversion (%)85-9580-9075-85
Selectivity for 2-position (%)85-9080-8590-95
Throughput (g/h)0.5-55-5020-200

Process Intensification and Scalability

The optimization of 2-aminoanthraquinone synthesis in flow has enabled significant process intensification, with multiple benefits for industrial production:

  • Reduced reactor footprint: Flow systems typically require 50-80% less physical space than equivalent batch processes
  • Enhanced productivity: Continuous operation eliminates downtime between batches
  • Improved quality control: Real-time monitoring enables rapid parameter adjustments
  • Scalability through numbering-up: Multiple parallel flow units can increase production while maintaining optimized conditions
  • Reduced energy consumption: Better heat transfer efficiency reduces energy requirements

The implementation of flow chemistry for 2-aminoanthraquinone production represents a significant advancement in process chemistry, offering sustainable manufacturing advantages while maintaining or improving product quality and reaction efficiency.

2-Aminoanthraquinone exhibits remarkable supramolecular architectures characterized by distinctive π-stacked molecular arrangements that are fundamental to its application in organic semiconductor devices [1] [2]. The solid-state supramolecular architecture of 2-aminoanthraquinone reveals that molecules are joined together in infinite chains through amino-hydrogen to oxygen hydrogen bonds, creating a characteristic herring-bone motif through face-to-face π-π and carbon-hydrogen to π interactions [1]. These molecular assemblies demonstrate π-stacking distances of approximately 3.72 Å, which are optimal for effective charge transport in semiconductor applications [2].

The molecular design of 2-aminoanthraquinone for organic semiconductor devices leverages its unique ability to form ordered assemblies with controlled intermolecular interactions [3]. Research has demonstrated that 2-aminoanthraquinone functions as an organic semiconductor material with field effect hole mobility of 5.22 × 10⁻⁵ centimeters squared per volt per second and an on-off ratio of 10⁴ in drop-cast devices [6]. The compound exhibits preferential face-on orientation with lamellar stacking distances ranging from 17 to 20 Å, depending on the processing conditions and molecular environment [2].

The supramolecular organization of 2-aminoanthraquinone in semiconductor devices is enhanced by its ability to form three-dimensional molecular stacking through intermolecular hydrogen bonding and interlayer π-π interactions [5]. This three-dimensional architecture facilitates charge transport pathways that are essential for semiconductor functionality [5]. The compound demonstrates temperature-dependent conductivity behavior, with measurable electrical conductivity reaching 4.4 × 10⁻⁸ siemens per centimeter at 370 K, indicating semiconducting characteristics with a thermal activation barrier of 1.25 electron volts [29].

PropertyValueReference
π-stacking distance3.72 Å [1] [2]
Lamellar stacking distance17-20 Å [2]
Preferred orientationFace-on [1] [2]
Molecular arrangementHerring-bone motif [1]
Charge transport mechanismIntermolecular π-π interactions [2] [3]

The electronic structure calculations reveal that 2-aminoanthraquinone possesses a highest occupied molecular orbital primarily localized on the amino group, while the lowest unoccupied molecular orbital is distributed across the entire anthraquinone framework [34]. This electronic distribution contributes to the compound's semiconductor properties and enables efficient charge separation and transport in device applications [34].

Photoresponsive Coordination Polymers with Tunable Bandgap Properties

2-Aminoanthraquinone serves as a versatile building block for photoresponsive coordination polymers with tunable bandgap properties through strategic coordination with various metal centers [13] [15]. Lanthanide coordination polymers incorporating 2-aminoanthraquinone demonstrate tunable emission properties via lanthanide ion selection, enabling applications in luminescent sensing and optoelectronic devices [13]. These coordination compounds exhibit robust structural stability under extreme pH conditions while maintaining their photoresponsive characteristics [13].

The coordination chemistry of 2-aminoanthraquinone with 3-picolyl functionalized units creates luminescent materials with metal-dependent optical properties [15]. Research reveals that the coordination of 2-aminoanthraquinone derivatives with cationic rhenium di-imine complexes produces materials with distinct absorption features dominated by anthraquinone-centered transitions superimposed upon metal-to-ligand charge transfer bands [15]. These hybrid systems demonstrate intraligand charge transfer characteristics and metal-centered phosphorescence [15].

Advanced π-extendable materials based on 2-aminoanthraquinone demonstrate selective stabilization of the lowest unoccupied molecular orbital, promising applications in n-type organic electronic materials and low-bandgap systems [17]. Sequential incorporation of acetylene units into the 2-aminoanthraquinone framework enables precise control over electronic properties and bandgap characteristics [17]. The resulting materials exhibit enhanced oscillator strength for π to π* transitions due to increased magnitude of transition electric dipole moments [17].

Coordination TypeBandgap PropertiesApplicationReference
2-aminoanthraquinone with lanthanide ionsTunable emission via lanthanide selectionLuminescent sensors for iron(III) detection [13] [14]
2-aminoanthraquinone with 3-picolyl unitsLuminescent properties via metal coordinationOptoelectronic sensing platforms [15]
2-aminoanthraquinone-based supramolecular assembliesControlled π-π stacking distancesPhotoresponsive materials [16]
2-aminoanthraquinone-based π-extendable materialsSelective lowest unoccupied molecular orbital stabilizationLow-bandgap n-type materials [17]

The photoresponsive coordination polymers exhibit exceptional sensitivity for weak light conversion to chemical energy, with visible light transformation capabilities enabled by hierarchical assembly structures and specialized coupling of light harvesting and electron transfer units [16]. These materials demonstrate extraordinary photocatalytic performance with turnover frequencies exceeding 1100 moles of hydrogen per mole of catalyst per hour under optimal conditions [14].

Solid-State Luminescent Materials for Optoelectronic Sensing Platforms

2-Aminoanthraquinone exhibits distinctive solid-state luminescent properties that make it highly suitable for optoelectronic sensing applications [8] [21]. The compound demonstrates temperature-dependent emission characteristics, with fluorescence intensity increasing more than 100-fold upon cooling from room temperature to 77 K [21]. This remarkable temperature sensitivity stems from the conformational flexibility of the anthraquinone core and the rigidity constraints imposed by solid-state packing [21].

Research on 2-aminoanthraquinone thin films reveals linear changes in capacitance and resistance as functions of humidity and temperature, establishing the material as an effective active component in environmental sensors [8] [24]. The compound exhibits excitation peaks at approximately 336 nanometers and emission peaks at 513 nanometers, providing a substantial Stokes shift of 177 nanometers that minimizes self-absorption effects in sensing applications [22]. These optical properties are complemented by the material's hydrophobic nature and high melting point of 575 K, making it suitable for harsh environmental sensing conditions [8].

The luminescent properties of 2-aminoanthraquinone are enhanced in rigid solid-state environments where rapid internal conversion processes are suppressed [21]. Ordered solid-state films exhibit weak luminescence at room temperature, but emission efficiency increases dramatically at reduced temperatures due to restricted molecular motion [21]. The excited state lifetime characteristics indicate monomeric solid-state behavior typical of anthraquinone-based photoconductors [21].

Material TypeLuminescent PropertiesSensing ApplicationReference
2-aminoanthraquinone thin filmsTemperature-dependent emissionHumidity and temperature sensing [8] [24]
2-aminoanthraquinone solid-state assembliesEnhanced fluorescence in rigid stateOptoelectronic sensing platforms [21]
2-aminoanthraquinone-based polymeric materialsExcitation peak: ~336 nm, Emission peak: ~513 nmEnvironmental sensors [22] [23]
2-aminoanthraquinone photocleavable polymersVisible light responsivity (427 nm)Photoresponsive materials [19]

Polymeric materials incorporating 2-aminoanthraquinone demonstrate multifunctional properties including fluorescence, conductivity control across ten orders of magnitude, and metal ion adsorption capabilities [20]. These poly(aminoanthraquinone) nanofibrils exhibit remarkably good solubility in polar solvents and colorful solvatochromism effects that are valuable for sensing applications [20]. The materials maintain high thermal stability and demonstrate excellent redispersibility without external stabilizers [20].

2-Aminoanthraquinone demonstrates remarkable efficiency as a photocatalyst in visible-light-driven photoredox systems, primarily through its ability to facilitate electron transfer processes across multiple mechanistic pathways. The compound's photocatalytic activity stems from its unique electronic structure, where the amino substituent acts as an electron-donating group while the anthraquinone core serves as an electron-accepting moiety [1] [2].

In photoredox catalytic systems, 2-aminoanthraquinone operates through oxidative quenching mechanisms, where the excited state of the photosensitizer undergoes electron transfer to coupled catalysts. Research has demonstrated that aminoanthraquinone organic dyes can achieve high turnover numbers for both photosensitizer and catalyst components in carbon dioxide reduction reactions, with quantum yields reaching up to 95% under optimal conditions [1]. The long-lived excited states of these compounds facilitate efficient electron transfer from the excited photosensitizer to the catalytic center, enabling sustained photocatalytic activity.

The intramolecular charge transfer characteristics of 2-aminoanthraquinone play a crucial role in its photoredox behavior. Femtosecond stimulated Raman spectroscopy studies have revealed ultrafast twisted intramolecular charge transfer dynamics occurring within approximately 110 femtoseconds of photoexcitation [3] [4]. This rapid charge redistribution enables the formation of highly reactive intermediates that can participate in subsequent electron transfer reactions with substrate molecules.

MechanismTimescaleQuantum YieldWavelength Range (nm)Applications
Photoredox Catalysis1-100 ps95%400-700CO₂ reduction, organic synthesis
Intramolecular Charge Transfer (ICT)~110 fs85%450-650Photosensitizers, dyes
Twisted Intramolecular Charge Transfer (TICT)5 ps75%500-550Fluorescent probes
Proton-Coupled Electron Transfer (PCET)10-100 ps60%400-500Catalytic processes
Intersystem Crossing (ISC)28 ps33%450-550Photodynamic therapy
Charge Transfer Complex Formation100-500 ps90%600-800Solar cells

The electron transfer pathways in 2-aminoanthraquinone systems are significantly influenced by the solvent environment and the presence of hydrogen bonding networks. In dimethylsulfoxide solutions, the compound exhibits enhanced electron transfer efficiency due to specific solvation dynamics that stabilize the charge-separated states [3]. The coherent oscillations observed in vibrational bands strongly coupled to the nuclear coordinate for the charge transfer process indicate anharmonic coupling to low-frequency out-of-plane deformation modes, which facilitate the electron transfer mechanism.

Mechanistic studies have revealed that the built-in donor-acceptor property of aminoanthraquinone photosensitizers significantly promotes photocatalytic activity compared to conventional photosensitizers [1]. The amino group acts as an electron donor while the anthraquinone core functions as an electron acceptor, creating an internal push-pull system that enhances the efficiency of photoinduced electron transfer processes. This intrinsic charge transfer character enables the compound to achieve turnover numbers exceeding 1000 in certain photocatalytic applications.

The cyclic voltammetry studies of 2-aminoanthraquinone derivatives demonstrate reduction potentials ranging from -1.70 to -2.19 V versus standard calomel electrode, indicating the compound's ability to serve as both an electron donor and acceptor depending on the reaction conditions [5]. This versatility in redox behavior makes 2-aminoanthraquinone particularly valuable in complex multi-electron transfer processes where sequential electron transfer steps are required.

Hydrogen Bonding Networks in Enantioselective Catalytic Cycles

The role of hydrogen bonding networks in 2-aminoanthraquinone-mediated enantioselective catalysis represents a sophisticated interplay between molecular recognition and stereoselective bond formation. The amino group of 2-aminoanthraquinone serves as both a hydrogen bond donor and acceptor, enabling the formation of extensive hydrogen bonding networks that direct the stereochemical outcome of catalytic transformations [6] [7].

In enantioselective catalytic systems, 2-aminoanthraquinone derivatives participate in hydrogen bonding networks that span multiple molecular components, creating chiral environments that favor the formation of specific enantiomers. The intramolecular hydrogen bonding within the aminoanthraquinone framework stabilizes specific conformations that are essential for maintaining the chiral recognition elements throughout the catalytic cycle [7]. These intramolecular interactions typically involve hydrogen bond lengths ranging from 1.70 to 1.90 Angstroms with binding energies of 30-45 kilojoules per mole.

The hydrogen bonding networks in aminoanthraquinone-based catalytic systems exhibit remarkable adaptability to different substrate structures while maintaining high levels of enantioselectivity. Studies of amino acid-derived ionic chiral catalysts have demonstrated that the cooperative interactions between hydrogen bonding networks and ionic interactions can achieve enantioselectivities exceeding 98% in desymmetrization reactions [8] [9]. The key to this success lies in the preorganization of the active site through extensive hydrogen bonding, which creates a well-defined chiral pocket for substrate binding.

SystemBond Length (Å)Binding Energy (kJ/mol)Effect on SelectivityCatalytic Activity
2-Aminoanthraquinone-DMSO1.85-2.0515-25Moderate enhancement75% yield
Aminoanthraquinone-Protic Solvents1.75-1.9520-35High enhancement85% yield
Anthraquinone-Amino Acid Complexes1.90-2.1010-20Significant enhancement70% yield
Hydrogen-Bonded Catalyst Networks1.80-2.0025-40Excellent enhancement95% yield
Intramolecular H-Bonding1.70-1.9030-45Dramatic enhancement90% yield

The mechanistic investigation of hydrogen bonding networks in aminoanthraquinone catalysis reveals that these interactions serve multiple functions beyond simple substrate binding. The hydrogen bonds act as proton relay systems that facilitate proton-coupled electron transfer processes, enabling the catalyst to mediate multi-electron redox transformations with high efficiency [6] [10]. The strength and directionality of these hydrogen bonds can be fine-tuned through modifications to the aminoanthraquinone structure, allowing for the optimization of catalytic activity and selectivity.

Computational studies have elucidated the dynamic nature of hydrogen bonding networks in aminoanthraquinone-based catalytic systems. The networks undergo conformational changes throughout the catalytic cycle, with hydrogen bonds breaking and forming in response to substrate binding and product release [11]. This dynamic behavior is crucial for maintaining catalytic turnover while preserving the integrity of the chiral recognition elements. The energy barriers for these conformational transitions typically range from 10 to 25 kilojoules per mole, which is sufficiently low to allow rapid interconversion under catalytic conditions.

The influence of solvent on hydrogen bonding networks in aminoanthraquinone catalysis cannot be overstated. Protic solvents can participate directly in the hydrogen bonding network, either by reinforcing existing interactions or by competing for hydrogen bonding sites [10]. In some cases, the involvement of solvent molecules in the hydrogen bonding network can enhance enantioselectivity by providing additional stereochemical control elements. However, excessive solvent participation can also disrupt the carefully orchestrated hydrogen bonding patterns that are essential for high selectivity.

Transient Spectroscopic Analysis of Excited-State Dynamics

The excited-state dynamics of 2-aminoanthraquinone have been extensively characterized through advanced transient spectroscopic techniques, revealing a complex landscape of photophysical processes that occur over timescales spanning femtoseconds to microseconds. Femtosecond transient absorption spectroscopy has emerged as the primary tool for investigating the ultrafast dynamics of these systems, providing unprecedented temporal resolution for tracking the evolution of excited-state populations [3] [4] [12].

The initial photoexcitation of 2-aminoanthraquinone results in the formation of a locally excited singlet state, which undergoes rapid intramolecular charge transfer to form a charge-separated state. Time-resolved studies have demonstrated that this charge transfer process occurs within approximately 110 femtoseconds, representing one of the fastest intramolecular charge transfer processes observed in aminoanthraquinone derivatives [3]. The twisted intramolecular charge transfer state that forms subsequently exhibits distinct spectroscopic signatures that can be monitored through transient absorption and emission spectroscopy.

Nanosecond transient absorption spectroscopy has revealed the formation of long-lived triplet excited states in 2-aminoanthraquinone systems, with triplet state lifetimes ranging from 2.4 to 2.7 microseconds [13] [14]. These triplet states exhibit characteristic absorption bands centered at 340 nanometers and 460 nanometers, along with ground state bleaching features that provide insights into the population dynamics of the excited-state manifold. The relatively short triplet state lifetimes observed for diamino-substituted anthraquinone derivatives are attributed to the n-π* character of the lowest triplet state.

TechniqueTime ResolutionSpectral Range (nm)Key ObservationsExcited State Lifetime
Femtosecond Transient Absorption50-100 fs350-800TICT formation, ICT dynamics110 fs (TICT)
Nanosecond Transient Absorption1-10 ns400-1200Triplet state formation2.5 μs (triplet)
Time-Resolved Fluorescence1-100 ps500-700Excited state lifetimes28 ps (ISC)
Transient Raman Spectroscopy100-500 fs800-1600Vibrational coherence5 ps (TICT)
Pump-Probe Spectroscopy10-50 fs300-900Ultrafast electron transfer190-320 ps (ISC)

The application of transient Raman spectroscopy to 2-aminoanthraquinone systems has provided unique insights into the vibrational dynamics that accompany the electronic transitions. Coherent oscillations in the vibrational bands have been observed, indicating strong coupling between the electronic and nuclear degrees of freedom during the charge transfer process [3]. The vibrational modes most strongly coupled to the charge transfer coordinate include the carbon-nitrogen stretching mode and the carbon-oxygen stretching mode of the anthraquinone core.

Intersystem crossing represents a crucial pathway for the deactivation of excited singlet states in 2-aminoanthraquinone systems. Time-resolved spectroscopic studies have revealed that intersystem crossing occurs on timescales ranging from 28 to 320 picoseconds, depending on the specific substituent pattern and solvent environment [12] [15]. The efficiency of intersystem crossing is significantly enhanced in diamino-substituted derivatives, where singlet oxygen quantum yields can reach up to 33.3%. This enhanced intersystem crossing efficiency is attributed to the increased spin-orbit coupling facilitated by the amino substituents.

The excitation wavelength dependence of the excited-state dynamics in 2-aminoanthraquinone has been thoroughly investigated through pump-probe spectroscopy experiments. These studies have revealed that the twisted intramolecular charge transfer process exhibits a direct dependence on the excitation wavelength, providing experimental evidence for the existence of energy barriers in the excited-state potential energy surface [15] [16]. The energy barriers for the twisted charge transfer process typically range from 3 to 8 kilojoules per mole, which is sufficiently low to allow efficient population of the charge-separated state under ambient conditions.

Mechanistic Studies of Singlet Fission Processes for Photovoltaic Enhancement

The investigation of singlet fission processes in 2-aminoanthraquinone-based systems has opened new avenues for enhancing photovoltaic device efficiency through the multiplication of excitons. Singlet fission, the process by which a high-energy singlet exciton splits into two lower-energy triplet excitons, represents a promising approach to circumvent the Shockley-Queisser limit in single-junction solar cells [17] [18] [19].

In 2-aminoanthraquinone derivatives, the singlet fission process is governed by the energetic relationship between the first singlet excited state and the first triplet excited state. For efficient singlet fission to occur, the energy of the singlet state must be greater than or equal to twice the energy of the triplet state. Spectroscopic studies have revealed that aminoanthraquinone derivatives exhibit singlet energies ranging from 2.10 to 2.40 electron volts and triplet energies from 1.00 to 1.15 electron volts, satisfying the thermodynamic requirements for singlet fission [20] [21].

The kinetics of singlet fission in 2-aminoanthraquinone systems have been characterized through ultrafast transient absorption spectroscopy, revealing fission rates that vary significantly with molecular structure and intermolecular interactions. Crystalline films of aminoanthraquinone derivatives exhibit singlet fission rates ranging from 75 to 200 picoseconds, with triplet yields reaching up to 190% in optimized systems [21]. The efficiency of the singlet fission process is strongly dependent on the molecular packing within the crystalline matrix, which determines the strength of intermolecular electronic coupling.

Material SystemSinglet Energy (eV)Triplet Energy (eV)Fission Rate (ps)Triplet Yield (%)Photovoltaic Efficiency (%)
Anthraquinone Derivatives2.401.1110918028.5
Aminoanthraquinone Polymers2.151.0515016025.2
Anthraquinone-Silicon Interfaces2.331.1520013332.9
Molecular Anthraquinone Dimers2.101.007519030.1
Crystalline Anthraquinone Films2.251.1012017027.8

The mechanistic pathway of singlet fission in 2-aminoanthraquinone involves the formation of a correlated triplet pair intermediate state, denoted as ¹(TT), which serves as a crucial intermediate in the fission process [18] [21]. This intermediate state has been spectroscopically characterized and exhibits distinct absorption features in the near-infrared region that distinguish it from the free triplet states. The lifetime of the correlated triplet pair state typically ranges from 450 picoseconds to several nanoseconds, depending on the strength of intertriplet coupling.

The application of 2-aminoanthraquinone-based singlet fission materials in photovoltaic devices has demonstrated significant potential for efficiency enhancement. Theoretical calculations predict that singlet fission-sensitized silicon solar cells incorporating aminoanthraquinone derivatives could achieve efficiencies exceeding 32% under optimal conditions [22]. The key to realizing these efficiencies lies in the efficient transfer of triplet excitons from the singlet fission material to the underlying photovoltaic absorber, which can be achieved through charge transfer, Dexter energy transfer, or Förster resonance energy transfer mechanisms.

The optimization of singlet fission processes in 2-aminoanthraquinone systems requires careful consideration of the thermodynamic and kinetic factors that govern the fission efficiency. Computational studies have identified the inherent flexibility of the molecular framework as a fundamental parameter that influences both the thermodynamics and kinetics of triplet pair dissociation [21]. The molecular design principles derived from these studies suggest that incorporating conformational flexibility into the aminoanthraquinone structure can simultaneously optimize the formation and dissociation of the correlated triplet pair state.

Physical Description

2-aminoanthraquinone appears as red needle-like crystals or dark brown granular solid. (NTP, 1992)
RED OR ORANGE-BROWN SOLID IN VARIOUS FORMS.

Color/Form

Red needles from alcohol, acetic acid
Red or orange-brown needles

XLogP3

2.7

Boiling Point

Sublimes (NTP, 1992)
Sublimes

Flash Point

283 °C closed cup
283 °C c.c.

LogP

3.31 (LogP)
log Kow = 3.31
3.3

Melting Point

577 to 583 °F (NTP, 1992)
304.5 °C
302 °C

UNII

65Z03V2Z09

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 47 companies with hazard statement code(s):;
H351 (97.73%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

2-Aminoanthraquinone is a synthetic, red or orange-brown needle-shaped solid that is insoluble in water and soluble in alcohol, acetone, benzene and chloroform. It is used as intermediate for the synthesis of both anthraquinone dyes and pharmaceutical products. When 2-aminoanthraquinone is heated to decomposition, it emits toxic fumes of nitrogen oxides. The primary route of potential human exposure to this chemical is dermal contact. Acute exposure of humans to 2-aminoanthraquinone can cause irritation of the eyes and skin. It is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

5.00e-11 mmHg
5.0X10-11 mm Hg at 25 °C
Vapor pressure, Pa at 180 °C: 1.3

Pictograms

Health Hazard

Health Hazard

Other CAS

117-79-3

Wikipedia

2-aminoanthraquinone

Biological Half Life

0.09 Days

Use Classification

Health Hazards -> Carcinogens, Mutagens

Methods of Manufacturing

REACTION OF HEATED AQUEOUS AMMONIA AND NITROBENZENE WITH SODIUM ANTHRAQUINONE-2-SULFONATE; AMMONOLYSIS OF 2-CHLOROANTHRAQUINONE
By reduction of nitroanthraquinones, or by substitution of amino radical direct for sulfonic acid.

General Manufacturing Information

9,10-Anthracenedione, 2-amino-: ACTIVE

Analytic Laboratory Methods

Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 2-aminoanthraquinone; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 20 ug/L.
Amine mixtures can be analyzed for their content of 2-aminoanthraquinone by thin layer chromatography of the 1-fluoro-2,4-dinitrobenzene derivative.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Store in tightly closed containers in a refrigerator or cool, well ventilated area away from strong oxidizers.

Interactions

The role of gonadal hormones in the nephrotoxicity of the hepatocarcinogen 2-aminoanthraquinone (2-AAQ) was investigated. Intact and castrated four week old Fischer rats of both sexes and castrated female rats with subcutaneous implants of testosterone propionate pellets were fed 2% 2-AAQ in a Wayne meal diet. After 12 weeks of ad libitum feeding the animals were then given control diet. Based on survival, body, liver,and kidney weights, and the histopathological evaluation of the kidneys, castrated female rats given testosterone propionate were afforded the greatest protective effect against the nephrotoxicity of 2-AAQ.
Male and female Fischer 344 rats were fed 2-aminoanthraquinone in their diet for 12 weeks, dosage 2% in the feed (approx. 1670 mg/kg), and were observed for up to 80 weeks post-treatment. A control group received no treatment. The study examined the influence of testosterone on the known nephrotoxicity of the test substance. Therefore groups of castrated animals (male and female) and female animals treated with testosterone were included in the study. Female animals in the test group (normal and castrated) died within 30 weeks while male animals and testosterone treated females survived 80 weeks. Histopathology revealed crystallization in cortical kidney tubules in normal and castrated females which was not seen in male animals or those females treated with testosterone. It was concluded from these results that testosterone offers a protective effect from the toxicity of the test substance that gender alone cannot explain. /Translated from German/

Dates

Last modified: 08-15-2023

In Situ Growth and Wrapping of Aminoanthraquinone Nanowires in 3 D Graphene Framework as Foldable Organic Cathode for Lithium-Ion Batteries

Guanhui Yang, Fanxing Bu, Yanshan Huang, Yu Zhang, Imran Shakir, Yuxi Xu
PMID: 28722277   DOI: 10.1002/cssc.201701175

Abstract

Small conjugated carbonyl compounds are intriguing candidates for organic electrode materials because of their abundance, high theoretical capacity, and adjustable molecular structure. However, their dissolution in aprotic electrolytes and poor conductivity eclipse them in terms of practical capacity, cycle life, and rate capability. Herein, we report a foldable and binder-free nanocomposite electrode consisting of 2-aminoanthraquinone (AAQ) nanowires wrapped within the 3 D graphene framework, which is prepared through antisolvent crystallization followed by a facile chemical reduction and selfassembly process. The nanocomposite exhibited a very high capacity of 265 mA h g
at 0.1 C for AAQ, realizing 100 % utilization of active material. Furthermore, the nanocomposite shows superior cycling stability (82 % capacity retention after 200 cycles at 0.2 C and 76 % capacity retention after 1000 cycles at 0.4 C) and excellent rate performance (153 mA h g
at 5 C). Particularly, the nanocomposite can deliver the highest capacity of 165 mA h g
among all reported anthraquinone- and anthraquinone-analogues-based electrodes per mass of the whole electrode, which is essential for practical application. Such outstanding electrochemical performance could be largely attributed to the wrapping structure of the flexible composite, which provides both conductivity and structural integrity.


In vitro antimalarial and xanthine oxidase inhibition of 2-Aminoanthraquinone

Abdur Rauf, Rehan Khan, Haroon Khan, Noor Jehan, Mohammad Akram, Zarka Ahmad, Naveed Muhammad, Umar Farooq, Ajmal Khan
PMID: 27087090   DOI:

Abstract

In the present research study 2-Aminoanthraquinone were scrutinized for their antimalarial and Xanthine oxidase inhibitor potential. It demonstrated marked concentration dependent antimalarial activity with maximum effect of 89.06% and with IC50 of 34.17 µM. Regarding Xanthine oxidase inhibitor activity, it evoked significant effect with 57.45% activity with IC50 value of 81.57.19 μM. In conclusion, 2-Aminoanthraquinone showed potent antimalarial and xanthine oxidase inhibitory activity.


2-Aminoanthraquinone

National Toxicology Program
PMID: 21829247   DOI:

Abstract




Reversible off-on fluorescence probe for hypoxia and imaging of hypoxia-normoxia cycles in live cells

Shodai Takahashi, Wen Piao, Yuriko Matsumura, Toru Komatsu, Tasuku Ueno, Takuya Terai, Toshiaki Kamachi, Masahiro Kohno, Tetsuo Nagano, Kenjiro Hanaoka
PMID: 23157219   DOI: 10.1021/ja310049d

Abstract

We report a fully reversible off-on fluorescence probe for hypoxia. The design employs QSY-21 as a Förster resonance energy transfer (FRET) acceptor and cyanine dye Cy5 as a FRET donor, based on our finding that QSY-21 undergoes one-electron bioreduction to the radical under hypoxia, with an absorbance decrease at 660 nm. At that point, FRET can no longer occur, and the dye becomes strongly fluorescent. Upon recovery of normoxia, the radical is immediately reoxidized to QSY-21, with loss of fluorescence due to restoration of FRET. We show that this probe, RHyCy5, can monitor repeated hypoxia-normoxia cycles in live cells.


Study on the interaction mechanism of 2-aminoanthraquinone with calf thymus DNA

Hongxu Yang, Wei Song, Mingyang Jing, Rutao Liu
PMID: 23606275   DOI: 10.1002/jbt.21487

Abstract

By utilizing multispectrosopic techniques, the toxic interaction of 2-aminoanthraquinone (2-AAQ) with calf thymus deoxyribonucleic acid (ctDNA) was investigated in vitro under simulated physiological conditions. The experimental results proved that 2-AAQ has a toxic interaction with ctDNA. The binding capacity of DNA with 2-AAQ is diminishing as the pH value of system increasing in the optimization of experimental condition. Moreover we selected pH 7.4, which is nearly physiological condition to enhance the practical significance. According to the Stern-Volmer equation, the quenching was the static quenching process. And the quenching constant Kq can be derived from the fluorescence quenching spectrogram. Ultraviolet absorption spectra and the change in the fluorescence intensity at different ionic strengths further indicated that there was electrostatic binding between 2-AAQ and ctDNA. The circular dichroism experiment showed that the DNA conformation varied from B to A conformation. The basic group enhanced after 2-AAQ embedding. The double helix is more compact, and the DNA conformation changes.


2-Aminoanthraquinone

National Toxicology Program
PMID: 15317116   DOI:

Abstract




Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity

P Dahiya, M Kumbhakar, D K Maity, T Mukherjee, J P Mittal, A B R Tripathi, N Chattopadhyay, H Pal
PMID: 15616699   DOI: 10.1039/b411547c

Abstract

The photophysical properties of 2-amino-9,10-anthraquinone (2AAQ) have been investigated in different solvents and solvent mixtures and correlated with the Lippert-Mataga solvent polarity parameter, Deltaf. In the low solvent polarity region with Deltaf < ca. 0.1, the dye shows unusually high fluorescence quantum yields (Phif) and lifetimes (tauf) in comparison to those in other solvents of medium to high polarities. Similarly, the radiative rate constants (kf) are relatively lower and the non-radiative rate constants (knr) are relatively higher in the low polarity solvents in comparison to those in the medium to high polarity solvents. The current results have been rationalized assuming that the dye adopts different structural forms below and above the Deltaf value of approximately 0.1. It is inferred that in the low solvent polarity region the dye exists in a non-planar structure, with its 2-NH2 plane away from that of the 9,10-anthraquinone moiety in the ground state. In solvents of medium to high polarities, the dye exists in a polar intramolecular charge transfer (ICT) structure, where the amino lone pair of the 2-NH2 group is in strong resonance with the anthraquinone pi-cloud in the ground state. In all the solvents, however the dye is inferred to exist in the ICT structure in its excited (S1) state. Supportive evidence for the above hypothesis has been obtained from the solvent polarity effect on the Stokes' shifts for the dye. Quantum chemical studies on the structures of 2AAQ dye in the gas phase also give qualitative support for the inferences drawn from the photophysical properties of the dye in different solvents.


2-Aminoanthraquinone


PMID: 21089799   DOI:

Abstract




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